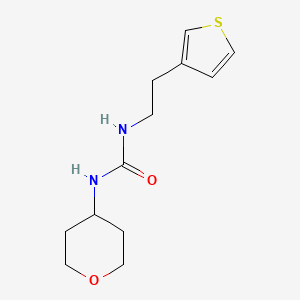
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea, also known as THPU, is a chemical compound that has been extensively researched for its potential applications in various fields. THPU is a white powder that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : This compound is utilized in one-pot synthesis techniques for creating complex molecular structures. For instance, a one-pot diastereoselective three-component reaction involving urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran has been developed, indicating its utility in synthesizing furano and pyrano pyrimidinones (thiones) (Ghorbani‐Vaghei et al., 2015).
Catalytic Applications : Urea derivatives, including those with thiophenyl and tetrahydropyran groups, are used as catalysts in the synthesis of various heterocyclic compounds, as demonstrated in the facile synthesis of pyrano[2,3-c]pyrazole derivatives (Li et al., 2017).
Reactivity and Synthesis of Heterocycles : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which have structural similarities to the queried compound, have been studied for their reactivity in forming pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).
Diversity-Oriented Synthesis : The compound is part of a broader class of chemicals used in diversity-oriented synthesis to create structurally diverse non-natural compounds for biological screening, as shown in the synthesis of substituted tetrahydropyrones (Zaware et al., 2011).
Gelation and Rheological Properties : Research has shown its potential in influencing the rheology and morphology of hydrogels, where derivatives form gels with distinct physical properties based on the anion identity (Lloyd & Steed, 2011).
Solid-State Thermolytic and Catalytic Reactions : Functionalized regioregular polythiophenes with tetrahydropyran groups, like the compound , have been studied for their solid-state thermolytic and catalytic reactions, highlighting their utility in polymer chemistry (Yu & Holdcroft, 2000).
Biological and Medicinal Applications
Antibacterial Properties : Certain urea derivatives, similar in structure to the queried compound, have shown promise as antibacterial agents, as seen in the synthesis of new heterocyclic compounds containing a sulfonamido moiety (Azab et al., 2013).
Potential in Cancer Treatment : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally related to the queried compound, have been synthesized and evaluated for their anti-tumor activities, showing promising results against specific cancer cell lines (Gomha et al., 2016).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(14-11-2-6-16-7-3-11)13-5-1-10-4-8-17-9-10/h4,8-9,11H,1-3,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQGWDQUDCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

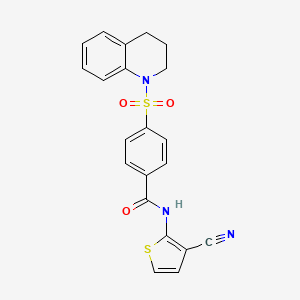
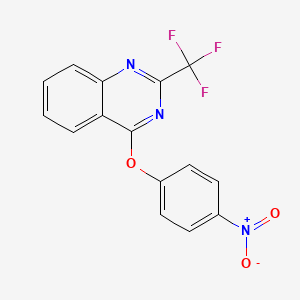
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)

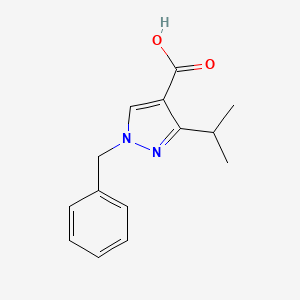
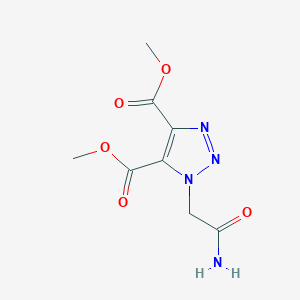


![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)
![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)